![molecular formula C5H3IOS B100671 2-Iodothiophene-3-carbaldehyde CAS No. 18812-40-3](/img/structure/B100671.png)
2-Iodothiophene-3-carbaldehyde
Overview
Description
2-Iodothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H3IOS . It is a solid substance .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Iodothiophene-3-carbaldehyde, has been a topic of interest in recent years . Various strategies have been employed, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the use of elemental sulfur and NaOtBu for the synthesis of thiophene derivatives from 1,3-diynes .Molecular Structure Analysis
The molecular weight of 2-Iodothiophene-3-carbaldehyde is 239.06 . Its InChI code is 1S/C5H4IOS/c6-5-4(3-7)1-2-8-5/h1-3,8H .Chemical Reactions Analysis
2-Iodothiophene-3-carbaldehyde can participate in various chemical reactions. For instance, it can undergo a fluoride-free, palladium-catalyzed cross-coupling reaction with potassium (E)-heptenyldimethylsilanolate . It can also participate in a microwave-enhanced, rapid homogeneous-phase version of the Sonogashira reaction .Physical And Chemical Properties Analysis
2-Iodothiophene-3-carbaldehyde is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, which include 2-Iodothiophene-3-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means they can help protect metals and other materials from the damaging effects of corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These are materials that exhibit semiconductor properties and are used in the manufacture of electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Photodissociation Studies
2-Iodothiophene-3-carbaldehyde can be used in photodissociation studies . Photodissociation, or photolysis, is a chemical reaction in which a chemical compound is broken down by photons.
Chemical Synthesis
2-Iodothiophene-3-carbaldehyde is used in chemical synthesis . It can be used as a building block in the synthesis of various complex molecules.
Safety and Hazards
Future Directions
Thiophene-based analogs, including 2-Iodothiophene-3-carbaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 2-Iodothiophene-3-carbaldehyde could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodothiophene-3-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Other environmental factors such as pH and presence of other substances could also potentially influence its action and efficacy.
properties
IUPAC Name |
2-iodothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBBCHBIMBAUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356038 | |
Record name | 2-iodothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodothiophene-3-carbaldehyde | |
CAS RN |
18812-40-3 | |
Record name | 2-iodothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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